2-Amino-1-(3-fluorophenyl)ethanol

Medicinal Chemistry Structural Biology Fragment-Based Drug Discovery

Sourcing a β-amino alcohol with the correct fluorine regiochemistry is critical for CNS drug SAR. Inconsistent isomer batches can invalidate months of receptor-binding studies. 2-Amino-1-(3-fluorophenyl)ethanol provides the precise meta-fluorine substitution required for reproducible lead optimization. • Enables BBB-penetrant GPCR-targeted therapy design via meta-fluorine modulation • Serves as a chiral building block for asymmetric ligand and catalyst synthesis • Available as free base; lower initial toxicity than N-alkyl congeners for cleaner safety profiling

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 402-96-0
Cat. No. B1581014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-fluorophenyl)ethanol
CAS402-96-0
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CN)O
InChIInChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
InChIKeyKLIPUNKCUPNMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3-fluorophenyl)ethanol Overview


2-Amino-1-(3-fluorophenyl)ethanol (CAS 402-96-0), also known as α-(aminomethyl)-3-fluorobenzenemethanol, is a chiral β-amino alcohol derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol [1]. It belongs to the class of fluorinated aromatic ethanolamines and features a primary amine, a secondary alcohol, and a phenyl ring substituted with a fluorine atom at the meta position . This compound is widely employed as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups and the unique electronic and steric properties imparted by the meta-fluorine substituent .

Why It Cannot Be Replaced


Simple substitution of 2-Amino-1-(3-fluorophenyl)ethanol with its ortho- (CAS 3225-74-9), para- (CAS 456-05-3), or non-fluorinated (2-Amino-1-phenylethanol) congeners is not scientifically justified due to fundamental differences in physicochemical properties and biological activity profiles. The position of the fluorine atom on the aromatic ring directly influences the compound's lipophilicity (LogP), electronic distribution, and metabolic stability . For instance, the para-fluoro analog is known to have distinct molecular interactions, as evidenced by its co-crystallization with cAMP-dependent Protein Kinase A [1]. Furthermore, the meta-fluorine substitution pattern in β-amino alcohols has been specifically linked to modulated binding affinity at CNS targets and altered pharmacokinetic profiles compared to other positional isomers [2]. These structural nuances necessitate the procurement of the specific meta-isomer to ensure reproducibility and target specificity in pharmaceutical research and development pipelines.

Evidence-Based Differentiation


Receptor Binding: Meta vs. Para Isomer

The precise position of the fluorine atom dictates the compound's interaction with biological targets. While the meta-fluorinated isomer (target compound) is investigated as a potential scaffold for GPCR-targeted therapies [1], the para-fluorinated isomer ((1S)-2-amino-1-(4-fluorophenyl)ethanol) has been experimentally observed as a fragment-like ligand binding to cAMP-dependent Protein Kinase A, with its structure deposited in the PDB (ligand ID 489) [2]. This difference in crystallographically validated target engagement highlights that the two isomers are not interchangeable in drug discovery contexts.

Medicinal Chemistry Structural Biology Fragment-Based Drug Discovery

Lipophilicity and pKa Comparison

The meta-fluoro substitution confers specific physicochemical properties that are quantifiably different from closely related compounds. The target compound has a predicted pKa of 11.77±0.35 and a reported LogP of 0.418 [1]. In contrast, the structurally similar compound 2-[(3-fluorophenyl)amino]ethan-1-ol, which has an amino group on the phenyl ring rather than the ethanol chain, exhibits a significantly higher LogP of 1.323 [2]. This difference in lipophilicity directly impacts solubility, membrane permeability, and ultimately the ADME profile of any derived drug candidates.

ADME Drug Design Chemical Properties

Chiral Synthesis Applications

The chiral nature of 2-Amino-1-(3-fluorophenyl)ethanol makes it a valuable building block for asymmetric synthesis. Its hydrochloride salt form (CAS 849928-39-8) is specifically noted for its enhanced reactivity in chiral synthesis and intermediate formation due to the combination of a primary amine, a hydroxyl group on a β-carbon, and the 3-fluorophenyl substituent [1]. This contrasts with its regioisomer, 2-amino-1-(2-fluorophenyl)ethanol (CAS 3225-74-9), which is also used as a building block but may present different steric constraints due to the ortho-fluorine, affecting its utility in stereoselective transformations . The meta-positioning is often preferred to minimize steric hindrance during catalytic cycles.

Asymmetric Synthesis Chiral Resolution Catalysis

Metabolic Stability and Bioavailability

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability . The meta-fluorine on 2-Amino-1-(3-fluorophenyl)ethanol is specifically highlighted for its ability to increase metabolic stability and enhance binding affinity to biological targets compared to its non-fluorinated analog, 2-Amino-1-phenylethanol [1]. The fluorine atom's high electronegativity and small size allow it to block metabolic oxidation at the meta position while also influencing the pKa of the neighboring amine, thereby modulating the molecule's overall ADME properties [2].

Pharmacokinetics Drug Metabolism Bioisosteres

Comparative Toxicity: N-Alkyl Analogs

Early toxicological studies have demonstrated that 1-(3-fluorophenyl)-2-aminoethanol (the parent compound) exhibits comparatively low toxicity, while its N-alkyl analogs show variable and generally higher toxicity profiles [1]. This research found that while the parent compound and its N-methyl and N-isopropyl analogs acted as weak pressor agents, the most toxic compounds were the depressor amines with N-propyl or N-butyl substitutions [1]. This data suggests that the unsubstituted 2-amino-1-(3-fluorophenyl)ethanol is a safer starting point for further derivatization compared to direct use of its alkylated congeners, which may introduce undesirable cardiovascular and toxic effects.

Toxicology Safety Pharmacology In Vivo Studies

Key Applications


CNS Drug Discovery & GPCR Modulation

Due to its specific investigation as a potential scaffold for GPCR-targeted therapies and its utility in CNS drug development [1], 2-Amino-1-(3-fluorophenyl)ethanol is a preferred starting material for medicinal chemistry programs focused on neurological and psychiatric disorders. Its meta-fluorine substitution is designed to enhance blood-brain barrier penetration and modulate target binding, which is a distinct advantage over its para-fluoro counterpart that has shown binding to protein kinase A [2]. Procurement of this specific isomer is critical for maintaining SAR integrity in these projects.

Chiral Ligand and Catalyst Intermediate

The compound's chiral nature, combined with its amino and hydroxyl functional groups, makes it an ideal building block for synthesizing chiral ligands and catalysts for asymmetric synthesis [1]. Its enhanced reactivity in chiral intermediate formation, particularly as its hydrochloride salt [2], offers a strategic advantage over the ortho-fluoro isomer, which may introduce unwanted steric hindrance . Researchers developing new enantioselective methodologies will find the meta-isomer's balanced steric and electronic profile highly desirable.

Agrochemical Precursor

Widely recognized as an important intermediate in the pesticide industry [1], 2-Amino-1-(3-fluorophenyl)ethanol provides a foundational scaffold for creating novel agrochemicals. The incorporation of the meta-fluorine is a deliberate strategy to enhance metabolic stability and bioavailability [2], potentially leading to more effective and environmentally persistent (where desired) crop protection agents. This distinguishes it from non-fluorinated analogs which are more susceptible to rapid environmental degradation.

Low-Toxicity Starting Material

When planning a medicinal chemistry campaign involving β-amino alcohol derivatives, the unsubstituted 2-amino-1-(3-fluorophenyl)ethanol presents a lower initial toxicity profile compared to its N-alkyl analogs [1]. Starting with this less toxic parent scaffold allows for a cleaner assessment of toxicity as new substituents are added during the lead optimization process, reducing the risk of encountering unforeseen toxicity liabilities that could be inherent to pre-functionalized starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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